molecular formula C12H27O6P B12663693 2-Ethylhexyl bis(2-hydroxyethyl) phosphate CAS No. 70710-10-0

2-Ethylhexyl bis(2-hydroxyethyl) phosphate

Katalognummer: B12663693
CAS-Nummer: 70710-10-0
Molekulargewicht: 298.31 g/mol
InChI-Schlüssel: IMESRPGINJLXLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethylhexyl bis(2-hydroxyethyl) phosphate can be synthesized through the chlorination of bis(2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis . Another method involves the saponification of tris(2-ethylhexyl) phosphate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylhexyl bis(2-hydroxyethyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions include different phosphate esters and phosphorus oxides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethylhexyl bis(2-hydroxyethyl) phosphate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Ethylhexyl bis(2-hydroxyethyl) phosphate involves its interaction with molecular targets and pathways in various applications. For example, as a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In facilitated transport, it interacts with metal ions to form complexes that can be transported across membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethylhexyl bis(2-hydroxyethyl) phosphate is unique due to its specific molecular structure, which imparts distinct surfactant and antiwear properties. Its ability to facilitate the transport of metal ions through membranes sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

70710-10-0

Molekularformel

C12H27O6P

Molekulargewicht

298.31 g/mol

IUPAC-Name

2-ethylhexyl bis(2-hydroxyethyl) phosphate

InChI

InChI=1S/C12H27O6P/c1-3-5-6-12(4-2)11-18-19(15,16-9-7-13)17-10-8-14/h12-14H,3-11H2,1-2H3

InChI-Schlüssel

IMESRPGINJLXLK-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COP(=O)(OCCO)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.